

Introduction: The Pivotal Role of 2-Amino-6-chloropurine in Medicinal Chemistry

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Compound of Interest

Compound Name:	1-(2-Hydroxy-3-sulphonatopropyl)pyridinium
Cat. No.:	B1584301

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2-Amino-6-chloropurine, also known as 6-chloroguanine, is a modified purine base that serves as a cornerstone in the synthesis of a multitude of biologically active nucleoside analogs. Its strategic importance lies in its ability to act as a versatile precursor to guanine and its derivatives. The chloro-group at the 6-position provides a reactive site for nucleophilic substitution, enabling the introduction of various functionalities, which is a key step in the development of antiviral and anticancer therapeutics.^{[1][2]} This guide offers a comprehensive overview of the physicochemical properties, synthesis, and applications of 2-amino-6-chloropurine, with a particular focus on its utility in drug discovery and development.

Physicochemical and Spectral Properties

A thorough understanding of the physical and chemical characteristics of 2-amino-6-chloropurine is fundamental for its effective utilization in synthesis and research.^[3]

General Properties

Property	Value	Source
CAS Number	10310-21-1	[4] [5]
Molecular Formula	C5H4CIN5	[3] [4]
Molecular Weight	169.57 g/mol	[3] [4]
Appearance	White to light yellow crystalline powder	[3]
Melting Point	>300 °C	[3]

Solubility Profile

The solubility of 2-amino-6-chloropurine is a critical parameter for its use in various reaction conditions. It exhibits limited solubility in water but is more soluble in organic solvents.[\[3\]](#)[\[6\]](#)

Solvent	Solubility (g/L at 20°C)	Source
Water	1.7	[3]
Dimethyl Sulfoxide (DMSO)	High	[6] [7]
N,N-Dimethylformamide (DMF)	High	[6] [7]

A study on the solubility of 2-amino-6-chloropurine in twelve different solvents revealed that its solubility increases with temperature. The highest solubility was observed in DMSO, followed by DMF, while the lowest was in water.[\[6\]](#)[\[7\]](#)

Spectral Data

The structural identity of 2-amino-6-chloropurine is confirmed through various spectroscopic techniques.

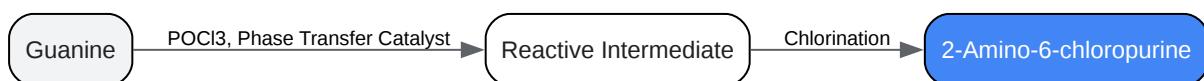
- Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectra are available for structural elucidation.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Mass Spectrometry (MS): Mass spectral data confirms the molecular weight of the compound.[\[8\]](#)

- Infrared (IR) and Raman Spectroscopy: IR and Raman spectra provide information about the functional groups present in the molecule.[8][11]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectra are also available for this compound.[8]

Synthesis of 2-Amino-6-chloropurine: A Key Intermediate

2-Amino-6-chloropurine is primarily synthesized from guanine. The process involves the chlorination of the hydroxyl group at the 6-position of the purine ring. Several methods have been developed to achieve this transformation, often employing phosphorus oxychloride (POCl_3) as the chlorinating agent.[12][13]

One common synthetic approach involves the reaction of guanine with phosphorus oxychloride in the presence of a phase transfer catalyst, such as tetraethylammonium chloride, in a solvent like acetonitrile.[13] Another method involves the use of 2,9-diacylated guanine derivatives, which are then chlorinated and subsequently deprotected.[1] The overall yield and purity of the final product can be influenced by the specific reaction conditions and purification methods employed.[12][14][15]



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Caption: A simplified workflow for the synthesis of 2-Amino-6-chloropurine from guanine.

Applications in Drug Discovery and Development

The primary application of 2-amino-6-chloropurine is as a crucial intermediate in the synthesis of antiviral drugs, particularly those used to treat herpes virus infections.[2]

Precursor to Antiviral Nucleoside Analogs

2-Amino-6-chloropurine is a key starting material for the synthesis of penciclovir and its prodrug, famciclovir.^[1] The synthesis involves the alkylation of the N9 position of the purine ring with a suitable side chain, followed by the hydrolysis of the 6-chloro group to a hydroxyl group, yielding the desired guanine analog.^[16]



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Caption: The synthetic pathway from 2-Amino-6-chloropurine to antiviral agents.

Biochemical Research

Beyond its role in drug synthesis, 2-amino-6-chloropurine and its derivatives are valuable tools in biochemical research. For instance, 2-amino-6-chloropurine riboside (6-chloroguanosine) is used in studies of RNA structure and function, as a building block for RNA synthesis, and in biochemical assays to investigate enzyme activity.^[17] It has also been investigated for its own potential therapeutic properties in cancer and viral infections.^[17]

The mode of action of related compounds, such as 2-amino-6-chloro-1-deazapurine, has been studied, revealing that its active form is a nucleotide that inhibits purine nucleotide biosynthesis.^[18] This highlights the potential for derivatives of 2-amino-6-chloropurine to act as antimetabolites.

Safety and Handling

Detailed safety information for 2-amino-6-chloropurine is available in its Safety Data Sheet (SDS). General precautions include avoiding dust formation and contact with skin and eyes.^[19] Standard personal protective equipment, such as gloves and safety goggles, should be used when handling this compound.^{[19][20]} While comprehensive toxicological data is not always readily available in the provided search results, it is noted that prolonged or repeated exposure may cause irritation.^[21]

Conclusion

2-Amino-6-chloropurine is a molecule of significant importance in the pharmaceutical industry, serving as a versatile and indispensable building block for the synthesis of potent antiviral medications. Its well-defined physicochemical properties and established synthetic routes make it a reliable intermediate for drug development professionals. A thorough understanding of its chemistry and applications is crucial for researchers and scientists working at the forefront of medicinal chemistry and drug discovery.

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